molecular formula C30H42O5 B13336935 Kadsuphilactone B

Kadsuphilactone B

Cat. No.: B13336935
M. Wt: 482.6 g/mol
InChI Key: FSLAFDXATUXTAG-JHKRTFPPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The isolation of Kadsuphilactone B involves a phytochemical study of Schisandra chinensis fruits. The process includes extraction with ethanol, followed by fractionation using Diaion HP-20 column chromatography with gradient mixtures of methanol and water as mobile phases .

Industrial Production Methods

Currently, there is limited information on the industrial production methods of this compound. Most of the available data pertains to laboratory-scale extraction and isolation from natural sources.

Chemical Reactions Analysis

Types of Reactions

Kadsuphilactone B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its biological activity .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .

Scientific Research Applications

Kadsuphilactone B has a wide range of scientific research applications:

Mechanism of Action

Kadsuphilactone B induces apoptosis in cancer cells through the activation of caspase-3, -8, and -9, and the cleavage of poly (ADP-ribose) polymerase. It also modulates the expression levels of B cell lymphoma 2 (Bcl-2) family proteins and the activation of mitogen-activated protein kinases (MAPKs) in a dose-dependent manner . These molecular targets and pathways are crucial for its pro-apoptotic activity.

Comparison with Similar Compounds

Similar Compounds

Kadsuphilactone B is structurally related to other nortriterpenoids isolated from Schisandra chinensis, such as schizandrin, deoxyschizandrin, and gomisin A .

Uniqueness

What sets this compound apart from its similar compounds is its potent cytotoxic activity against specific cancer cell lines and its ability to induce caspase-dependent apoptosis. This unique combination of properties makes it a promising candidate for further research and development in cancer therapy .

Properties

Molecular Formula

C30H42O5

Molecular Weight

482.6 g/mol

IUPAC Name

(1S,3S,9R,12S,13S,16S,17R)-16-[(1R)-1-hydroxy-1-[(2R)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-8,8,13,17-tetramethyl-7-oxapentacyclo[10.7.0.01,3.03,9.013,17]nonadec-4-en-6-one

InChI

InChI=1S/C30H42O5/c1-18-7-10-22(34-24(18)32)28(6,33)20-11-13-26(4)21-9-8-19-25(2,3)35-23(31)12-14-29(19)17-30(21,29)16-15-27(20,26)5/h7,12,14,19-22,33H,8-11,13,15-17H2,1-6H3/t19-,20-,21-,22+,26-,27+,28+,29+,30-/m0/s1

InChI Key

FSLAFDXATUXTAG-JHKRTFPPSA-N

Isomeric SMILES

CC1=CC[C@@H](OC1=O)[C@@](C)([C@H]2CC[C@@]3([C@@]2(CC[C@]45[C@H]3CC[C@@H]6[C@]4(C5)C=CC(=O)OC6(C)C)C)C)O

Canonical SMILES

CC1=CCC(OC1=O)C(C)(C2CCC3(C2(CCC45C3CCC6C4(C5)C=CC(=O)OC6(C)C)C)C)O

Origin of Product

United States

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